molecular formula C10H16O2 B1254853 (6E)-8-oxolinalool

(6E)-8-oxolinalool

Cat. No. B1254853
M. Wt: 168.23 g/mol
InChI Key: HRVZNWRZLYDLBU-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6E)-8-oxolinalool is a monoterpenoid that is linalool bearing an oxo substituent at position 8. It is a monoterpenoid, a tertiary alcohol and an enal.

Scientific Research Applications

Radiopharmaceutical Chemistry

  • Inorganic Radiopharmaceutical Applications : 8-HQ has been used in medicinal inorganic chemistry, particularly in the coordination of radioactive isotopes of metal ions in nuclear medicine. This includes its use in single photon emission computed tomography (SPECT) imaging isotope [111In]In3+ developed in the 1970s and 1980s for radiolabeling leukocytes for imaging inflammation and infection (Southcott & Orvig, 2021).

Analytical Chemistry

  • Excited-State Processes in Analytical Chemistry : 8-HQ, also referred to as oxine, is a fluorogenic ligand. Its photoinduced tautomerization and solvation effects are significant in understanding its nonfluorescent nature in various solvents, which is crucial in analytical applications (Bardez et al., 1997).

Medicinal Applications

  • Antibacterial and Anticancer Properties : Compounds containing the 8-HQ nucleus exhibit a range of biological activities including antimicrobial, anticancer, and antifungal effects. These compounds have been used in the development of potent lead compounds with good efficacy and low toxicity (Saadeh et al., 2020).

Organic Synthesis

  • Eco-Friendly Approach in Organic Synthesis : The research aimed at constructing derivatives via environmentally friendly techniques showcases the application of these compounds in green chemistry (Damera & Pagadala, 2023).

Antioxidant and Antidyslipidemic Activities

  • Antioxidant and Antidyslipidemic Activities : Some 8-HQ derivatives exhibit promising antioxidant and antidyslipidemic activities, representing a new class of lead compounds for potential therapeutic applications (Sashidhara et al., 2009).

properties

Product Name

(6E)-8-oxolinalool

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

(2E)-6-hydroxy-2,6-dimethylocta-2,7-dienal

InChI

InChI=1S/C10H16O2/c1-4-10(3,12)7-5-6-9(2)8-11/h4,6,8,12H,1,5,7H2,2-3H3/b9-6+

InChI Key

HRVZNWRZLYDLBU-RMKNXTFCSA-N

Isomeric SMILES

C/C(=C\CCC(C)(C=C)O)/C=O

Canonical SMILES

CC(=CCCC(C)(C=C)O)C=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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